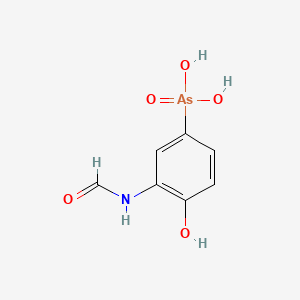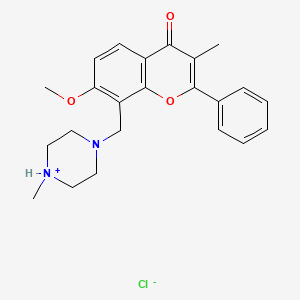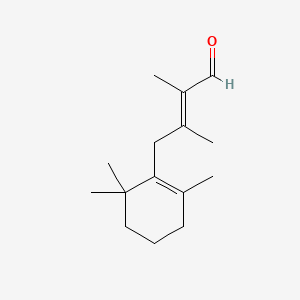
2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoline derivatives. This compound is characterized by its unique structure, which includes an oxadiazoline ring, an ethylpropyl group, and an imino group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethylpropyl-substituted hydrazine with a suitable nitrile oxide, followed by cyclization to form the oxadiazoline ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxadiazole derivatives.
Reduction: Amino-substituted oxadiazolines.
Substitution: Various substituted oxadiazoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the oxadiazoline ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride
- 2-(1-Ethylbutyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride
- 2-(1-Ethylpropyl)-5-amino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride
Uniqueness
2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpropyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets. Additionally, the imino group provides a site for further chemical modification, allowing for the development of a wide range of derivatives with tailored properties.
Properties
CAS No. |
7659-08-7 |
|---|---|
Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.66 g/mol |
IUPAC Name |
(2-pentan-3-yl-2H-1,3,4-oxadiazol-5-ylidene)azanium;chloride |
InChI |
InChI=1S/C7H13N3O.ClH/c1-3-5(4-2)6-9-10-7(8)11-6;/h5-6,8H,3-4H2,1-2H3;1H |
InChI Key |
IYTVVRGXULNONU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1N=NC(=[NH2+])O1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



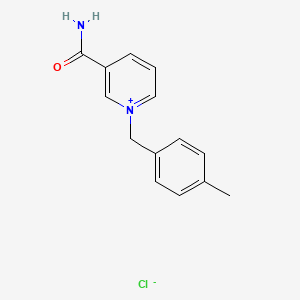

![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

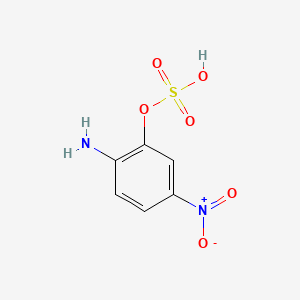

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
